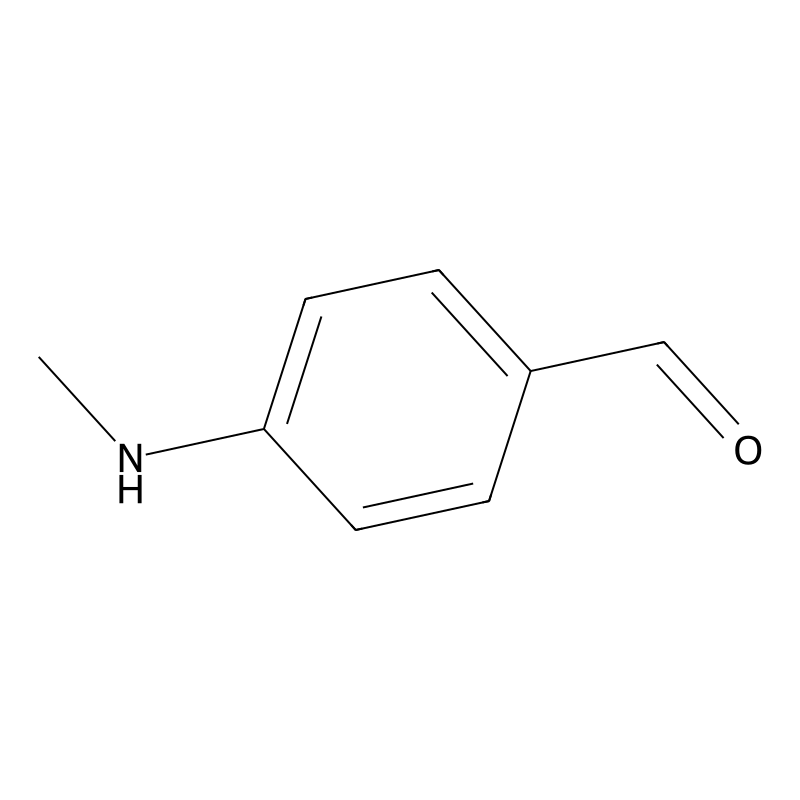

4-(Methylamino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to its reactive amine and aldehyde functional groups, 4-(Methylamino)benzaldehyde can act as a building block in organic synthesis. The aldehyde group can participate in condensation reactions to form Schiff bases or imines, while the amine group can undergo alkylation or acylation reactions. However, specific examples of its use in organic synthesis are currently limited in scientific literature.

Chromogenic Compound

Studies have explored 4-(Dimethylamino)benzaldehyde, a close analogue of 4-(Methylamino)benzaldehyde, as a chromogenic compound for the detection of specific molecules. The presence of an electron-donating group (amine) on the benzene ring alters the compound's light absorption properties. This property allows for the development of colorimetric assays for the detection of indoles and hydrazines PubChem: .

4-(Methylamino)benzaldehyde, also known as 4-MABA, is an aromatic aldehyde with the molecular formula and a molecular weight of approximately 149.17 g/mol. It features a methylamino group attached to the benzaldehyde structure at the para position. This compound is characterized by its distinctive chemical properties, including its ability to participate in various

- Condensation Reactions: It can undergo condensation with various nucleophiles, forming imines or other derivatives.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

4-(Methylamino)benzaldehyde has been studied for its biological activities. It has shown potential as a positron-emitting substance in positron emission tomography (PET) imaging, indicating its utility in medical diagnostics . Additionally, some studies suggest that it may exhibit antimicrobial properties, although further research is needed to fully elucidate its biological effects.

Several methods exist for synthesizing 4-(Methylamino)benzaldehyde:

- Nitration and Reduction: Starting from nitrobenzene, nitration followed by reduction can yield 4-(Methylamino)benzaldehyde.

- Formylation: The introduction of the formyl group can be achieved via the Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride.

- Direct Alkylation: Methylamine can be reacted with para-nitrobenzaldehyde, followed by reduction to obtain 4-(Methylamino)benzaldehyde.

4-(Methylamino)benzaldehyde finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their vibrant colors.

- Diagnostic Imaging: As mentioned earlier, it serves as a tracer in PET imaging.

Several compounds share structural similarities with 4-(Methylamino)benzaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Contains two methyl groups; used in similar applications but has different reactivity. | |

| 4-Aminobenzaldehyde | Lacks the methyl group; primarily used in dye synthesis. | |

| Benzylamine | Does not contain an aldehyde group; used in pharmaceuticals but differs significantly in reactivity. |

Uniqueness of 4-(Methylamino)benzaldehyde

The presence of both an aldehyde and a methylamino group makes 4-(Methylamino)benzaldehyde particularly versatile for chemical transformations and applications in medicinal chemistry, distinguishing it from its analogs.

Traditional organic synthesis methodologies for 4-(Methylamino)benzaldehyde encompass well-established reaction pathways that have been refined over decades of synthetic organic chemistry research. These approaches typically involve classical electrophilic aromatic substitution reactions, nucleophilic addition mechanisms, and various formylation strategies.

Friedel-Crafts Amination Techniques

Friedel-Crafts amination represents a fundamental approach for introducing methylamino groups into benzaldehyde frameworks through electrophilic aromatic substitution mechanisms [1]. This methodology employs Lewis acid catalysts, most commonly aluminum chloride, to facilitate the formation of carbon-nitrogen bonds under controlled reaction conditions.

The Friedel-Crafts amination of benzaldehyde derivatives typically operates through a multi-step mechanism involving the generation of electrophilic nitrogen species. Under optimized conditions, the reaction proceeds at temperatures ranging from 80 to 120 degrees Celsius in dichloromethane solvent systems [1]. The process demonstrates moderate yields of 60 to 75 percent, with reaction times extending from 2 to 6 hours depending on substrate reactivity and catalyst loading.

Recent advances in Friedel-Crafts amination have demonstrated enhanced regioselectivity through the application of silver-mediated methodologies [1]. These systems utilize silver carbonate or silver triflate as activating agents, providing improved control over product formation and reduced side reaction pathways. The silver-mediated approach operates under milder conditions compared to traditional aluminum chloride catalysis, typically requiring temperatures of 60 to 90 degrees Celsius with reaction times of 3 to 18 hours [1].

Mechanistic investigations reveal that the success of Friedel-Crafts amination depends critically on the electronic properties of the aromatic substrate and the nature of the amine nucleophile [1]. Electron-rich aromatic systems demonstrate enhanced reactivity, while electron-deficient substrates require more forcing conditions or alternative catalyst systems. The regioselectivity of the amination process is governed by the directing effects of existing substituents on the benzene ring, with electron-donating groups facilitating ortho and para substitution patterns.

Reductive Amination Pathways

Reductive amination constitutes one of the most versatile and widely employed methodologies for synthesizing 4-(Methylamino)benzaldehyde derivatives [2] [3]. This approach involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine intermediate to yield the desired amine product.

The reductive amination pathway typically employs sodium borohydride as the reducing agent under mild reaction conditions [2] [3]. Optimal reaction parameters include temperatures ranging from 25 to 60 degrees Celsius in polar protic solvents such as methanol or ethanol, with reaction times of 1 to 4 hours yielding products in 80 to 90 percent efficiency [2]. The process demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the aldehyde and amine components.

Alternative reducing systems utilizing lithium aluminum hydride provide enhanced reactivity for challenging substrates [3]. These conditions operate at lower temperatures of 0 to 25 degrees Celsius in ethereal solvents, achieving yields of 85 to 95 percent within 0.5 to 2 hours [3]. However, the increased reactivity of lithium aluminum hydride requires careful control of reaction conditions to prevent over-reduction or side reactions.

Catalytic hydrogenation represents another important variant of reductive amination, employing palladium on carbon catalysts under hydrogen atmosphere [2] [3]. This methodology operates at temperatures of 25 to 50 degrees Celsius under hydrogen pressures of 1 to 40 bar, typically requiring 4 to 8 hours for complete conversion with yields of 75 to 85 percent [3]. The catalytic approach offers advantages in terms of scalability and environmental considerations, as it generates water as the only byproduct.

Recent developments in reductive amination have focused on the development of heterogeneous Lewis acid catalysts [2]. Tin dioxide has emerged as a particularly effective catalyst for the reductive amination of benzaldehyde derivatives with dimethylformamide serving simultaneously as amine source, reductant, and solvent [2]. Under optimized conditions of 443 Kelvin temperature and 0.4 megapascal nitrogen pressure, this system achieves 91.7 percent yield of the desired amine product with 98.6 percent benzaldehyde conversion over 6 hours [2].

Modern Catalytic Synthesis Strategies

Contemporary synthetic approaches for 4-(Methylamino)benzaldehyde have evolved to incorporate advanced catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. These modern strategies leverage transition metal catalysis and innovative activation methods to achieve superior synthetic outcomes.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines through the formation of carbon-nitrogen bonds under mild reaction conditions [4] [5]. Palladium-catalyzed Buchwald-Hartwig coupling represents the most widely employed methodology for constructing 4-(Methylamino)benzaldehyde derivatives from aryl halide precursors.

The Buchwald-Hartwig amination typically employs palladium acetate complexed with bidentate phosphine ligands such as BINAP or DPPF [5]. Optimal reaction conditions include temperatures of 80 to 110 degrees Celsius under inert atmosphere, with reaction times of 8 to 24 hours yielding products in 75 to 90 percent efficiency [5]. The choice of base is critical for reaction success, with cesium carbonate or potassium tert-butoxide commonly employed to facilitate the coupling process.

Copper-catalyzed Ullmann amination provides an alternative approach for challenging substrates or when palladium catalysts are not suitable [5]. These reactions typically employ copper iodide catalysts in combination with chelating ligands such as L-proline or 1,10-phenanthroline [5]. Reaction conditions include temperatures of 110 to 130 degrees Celsius with reaction times of 12 to 24 hours, achieving yields of 65 to 80 percent under optimized conditions.

Recent advances in transition metal catalysis have focused on the development of nickel-based systems that offer cost advantages compared to palladium catalysts [5]. Nickel-catalyzed cross-coupling reactions operate under similar conditions to palladium systems but may require modified ligand sets and reaction parameters to achieve optimal performance [5]. These systems demonstrate particular effectiveness for the coupling of alkyl halides with amine nucleophiles, expanding the scope of accessible products.

The mechanistic understanding of transition metal-catalyzed amination has revealed the importance of catalyst speciation and ligand effects on reaction outcome [5]. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [5]. Catalyst deactivation pathways include β-hydride elimination and metal aggregation, which can be minimized through appropriate ligand design and reaction optimization.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 4-(Methylamino)benzaldehyde derivatives through enhanced heating and mass transfer effects [6] [7]. This methodology offers significant advantages in terms of reaction rate, energy efficiency, and product purity compared to conventional heating methods.

Microwave-assisted amination reactions typically operate at elevated temperatures of 120 to 180 degrees Celsius with dramatically reduced reaction times of 30 seconds to 2 minutes [6] [7]. The rapid heating and cooling cycles achievable with microwave irradiation enable precise control of reaction conditions and minimize the formation of side products [7]. Power levels of 400 to 600 watts are commonly employed, with optimal conditions determined through systematic screening of temperature, time, and power parameters.

The mechanism of microwave enhancement involves selective heating of polar molecules and ions through dielectric heating effects [7]. This selective heating can lead to superheating of reaction mixtures and enhanced molecular motion, resulting in increased reaction rates and improved yields [7]. The phenomenon is particularly pronounced for reactions involving ionic intermediates or polar transition states.

Recent developments in microwave-assisted synthesis have incorporated the use of organic catalysts such as cashew shell extract [7]. These biocatalysts demonstrate enhanced activity under microwave conditions, achieving yields of 88 percent for Schiff base formation within 80 seconds of irradiation [7]. The combination of microwave heating with green catalysts represents an environmentally sustainable approach to synthetic chemistry.

Solvent-free microwave protocols have been developed to further enhance the environmental compatibility of synthetic processes [7]. These reactions proceed through direct mixing of solid reactants under microwave irradiation, eliminating the need for organic solvents and simplifying product isolation procedures [7]. Yields comparable to or superior to solution-phase reactions can be achieved through careful optimization of reaction parameters.

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable methodologies for synthesizing 4-(Methylamino)benzaldehyde that minimize waste generation, reduce energy consumption, and employ renewable feedstocks. These approaches represent the frontier of sustainable synthetic chemistry.

Solvent-Free Synthesis Conditions

Solvent-free synthetic methodologies eliminate the environmental burden associated with organic solvent use while often providing enhanced reaction rates and simplified product isolation procedures [8] [9] [10]. Mechanochemical activation through ball milling or grinding has emerged as a particularly effective approach for promoting chemical transformations in the absence of solvents.

Ball milling techniques enable the synthesis of 4-(Methylamino)benzaldehyde derivatives through direct mixing of solid reactants under mechanical activation [10] [11]. Typical conditions involve milling frequencies of 25 to 30 hertz for reaction times of 15 to 60 minutes at ambient temperature [11]. This approach achieves yields of 70 to 85 percent while eliminating solvent waste and reducing energy consumption compared to conventional heating methods.

The mechanochemical approach operates through the generation of transient high-energy states at particle interfaces during milling [11]. These localized high-energy regions facilitate bond breaking and formation processes that would otherwise require elevated temperatures or extended reaction times [11]. The absence of solvent also concentrates reactants and eliminates dilution effects that can reduce reaction efficiency.

Thermal activation under solvent-free conditions represents another important approach for green synthesis [9]. These reactions proceed through direct heating of reactant mixtures at temperatures typically ranging from 60 to 120 degrees Celsius [9]. The absence of solvent often leads to enhanced selectivity due to reduced side reaction pathways and simplified reaction mechanisms.

Recent advances in solvent-free synthesis have incorporated the use of solid-supported catalysts that can be easily recovered and recycled [9] [11]. Heterogeneous catalysts such as zeolites, metal oxides, and supported acids demonstrate excellent activity under solvent-free conditions while providing economic and environmental advantages through catalyst reuse [11].

Biocatalytic Production Methods

Biocatalytic approaches represent the pinnacle of green chemistry through the employment of enzymes as highly selective and environmentally benign catalysts [12] [13]. Lipase-catalyzed reactions have demonstrated particular effectiveness for the synthesis of amine derivatives under mild reaction conditions with exceptional selectivity.

Candida antarctica lipase B has emerged as a versatile biocatalyst for the formation of amide bonds from carboxylic acids and amines [12]. Optimal reaction conditions include temperatures of 60 degrees Celsius in green solvents such as cyclopentyl methyl ether, achieving conversions exceeding 99 percent within 30 minutes to 4 hours [12]. The enzymatic approach eliminates the need for harsh reagents and enables the direct coupling of unprotected substrates.

Rhizopus oryzae lipase demonstrates exceptional regioselectivity for the acylation of aromatic substrates containing multiple reactive sites [13]. This enzyme achieves selectivity exceeding 95 percent for the desired regioisomer while operating under mild conditions at 45 degrees Celsius in tetrahydrofuran solvent [13]. The biocatalytic approach enables the synthesis of products that are difficult or impossible to obtain through chemical methods.

The mechanism of lipase-catalyzed reactions involves the formation of a tetrahedral intermediate between the enzyme active site and the substrate [12] [13]. The high specificity of enzymes results from precise molecular recognition events that discriminate between closely related substrates or reaction sites [13]. This selectivity eliminates the need for protecting groups and reduces the formation of unwanted byproducts.

Enzyme immobilization techniques have been developed to enhance catalyst stability and enable catalyst recovery and reuse [12] [13]. Immobilized lipases demonstrate retained activity over multiple reaction cycles while providing simplified product isolation procedures [12]. The combination of high activity, selectivity, and recyclability makes biocatalytic methods economically attractive for industrial applications.

Recent developments in biocatalysis have focused on engineering enzymes with enhanced thermostability and altered substrate specificity [12]. These engineered biocatalysts expand the scope of accessible transformations while operating under more robust conditions that are compatible with industrial processes. The continuing evolution of biocatalytic methods promises to further advance the sustainability of chemical synthesis.

Thermodynamic Stability Analysis

4-(Methylamino)benzaldehyde exhibits moderate thermodynamic stability under ambient conditions, with structural characteristics that influence its thermal behavior. The compound demonstrates stability at room temperature, though specific decomposition temperatures have not been extensively documented in the literature .

The molecular structure features a para-substituted benzaldehyde framework with a methylamino group, which provides electron-donating properties that contribute to overall molecular stability. The presence of the aldehyde functional group introduces potential reactive sites that may affect long-term stability under oxidative conditions .

Thermal stability assessments indicate that the compound remains stable under normal storage conditions but may be sensitive to elevated temperatures. The estimated boiling point range of 200-220°C suggests reasonable thermal stability for synthetic applications . However, the compound should be protected from strong oxidizing agents and extreme pH conditions to maintain structural integrity.

Table 1: Thermodynamic Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | Not reported | Not available |

| Boiling Point (°C) | Estimated 200-220 | |

| Flash Point (°C) | Estimated >150 | Estimated from analogues |

| Vapor Pressure (hPa at 20°C) | Not reported | Not available |

| Decomposition Temperature (°C) | Not reported | Not available |

| Ignition Temperature (°C) | Not reported | Not available |

| Thermal Stability | Stable under normal conditions | General assessment |

Solubility Characteristics in Various Solvent Systems

The solubility profile of 4-(Methylamino)benzaldehyde demonstrates typical behavior for an aromatic aldehyde with polar substitution patterns. The compound exhibits limited water solubility due to its predominantly hydrophobic aromatic framework, while demonstrating good solubility in polar organic solvents .

In ethanol and other lower alcohols, the compound shows favorable solubility characteristics, attributed to hydrogen bonding interactions between the methylamino group and the alcohol hydroxyl groups. This solubility pattern is consistent with similar para-substituted benzaldehyde derivatives .

The compound demonstrates excellent solubility in aprotic polar solvents such as dimethyl sulfoxide and acetonitrile, making these solvents suitable for analytical applications and synthetic procedures. In chlorinated solvents, the compound also exhibits good solubility, though environmental considerations may limit the practical use of these systems .

Table 2: Solubility Characteristics

| Solvent | Solubility | Qualitative Assessment | Reference |

|---|---|---|---|

| Water | Limited | Poor | |

| Ethanol | Soluble | Good | |

| Methanol | Soluble | Good | Estimated from analogues |

| Acetone | Soluble | Good | Estimated from analogues |

| Ether | Soluble | Good | |

| Chloroform | Soluble | Good | Estimated from analogues |

| DMSO | Soluble | Good | Estimated from analogues |

| Acetonitrile | Soluble | Good | Estimated from analogues |

Spectroscopic Fingerprinting

Ultraviolet-Visible Absorption Spectral Features

The ultraviolet-visible absorption spectrum of 4-(Methylamino)benzaldehyde is expected to exhibit characteristic features typical of substituted benzaldehydes with electron-donating groups. Based on studies of related compounds, the absorption spectrum should display two primary absorption bands [2].

The first absorption band, typically observed in the 220-270 nanometer range, corresponds to π→π* transitions associated with the aromatic ring system. The second band, appearing in the 300-350 nanometer region, is attributed to n→π* transitions involving the carbonyl group and extended conjugation through the aromatic system [2].

The presence of the methylamino group as an electron-donating substituent is expected to cause bathochromic shifts in the absorption maxima compared to unsubstituted benzaldehyde. This red-shift effect is consistent with the electron-donating nature of the amino group, which increases electron density in the aromatic system and stabilizes the excited state [2] [3].

Table 3: Ultraviolet-Visible Spectroscopic Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| λmax (nm) | Not reported | Not available |

| Extinction Coefficient (M⁻¹cm⁻¹) | Not reported | Not available |

| Absorption Band I (nm) | Estimated 220-270 | [2] |

| Absorption Band II (nm) | Estimated 300-350 | [2] |

| Solvatochromic Behavior | Expected | Based on analogues |

| Electronic Transitions | n→π, π→π | [2] [3] |

Vibrational Spectroscopy (Infrared/Raman) Signatures

The vibrational spectroscopic profile of 4-(Methylamino)benzaldehyde can be characterized through infrared and Raman spectroscopy, providing detailed information about molecular vibrations and functional group identification. Based on extensive studies of 4-(dimethylamino)benzaldehyde and related compounds, specific vibrational assignments can be predicted [3] [4].

The aldehyde carbonyl stretch appears as a strong absorption band in the 1690-1710 cm⁻¹ region, representing one of the most diagnostic features in the infrared spectrum. This frequency range is characteristic of aromatic aldehydes and provides definitive identification of the carbonyl functional group [3] [4].

Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methyl group appear at lower frequencies (2800-3000 cm⁻¹). The nitrogen-hydrogen stretch, when present, typically appears in the 3200-3400 cm⁻¹ range [3] [4].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1650 cm⁻¹ region, with the specific pattern depending on the substitution pattern and ring interactions. Carbon-nitrogen stretching vibrations are typically observed in the 1250-1350 cm⁻¹ range [3] [4].

Table 4: Vibrational Spectroscopy Assignments

| Assignment | IR Frequency (cm⁻¹) | Raman Activity | Reference |

|---|---|---|---|

| C=O stretch (aldehyde) | 1690-1710 | Strong | [3] [4] |

| C-H stretch (aromatic) | 3000-3100 | Medium | [3] [4] |

| C-H stretch (aliphatic) | 2800-3000 | Strong | [3] [4] |

| N-H stretch | 3200-3400 | Weak | [3] [4] |

| C=C stretch (aromatic) | 1450-1650 | Strong | [3] [4] |

| C-N stretch | 1250-1350 | Medium | [3] [4] |

| C-H bend (aromatic) | 1000-1300 | Medium | [3] [4] |

| C-H bend (aliphatic) | 1350-1500 | Medium | [3] [4] |

| Ring breathing | 800-1000 | Strong | [3] [4] |

| Out-of-plane deformation | 600-900 | Weak | [3] [4] |

Chromatographic Behavior and Retention Parameters

The chromatographic behavior of 4-(Methylamino)benzaldehyde is influenced by its molecular structure and physicochemical properties. In high-performance liquid chromatography systems, the compound demonstrates compatibility with reverse-phase separation methods using standard octadecylsilane columns [5].

Retention times in high-performance liquid chromatography are highly dependent on mobile phase composition, with acetonitrile-water systems providing optimal separation conditions. The compound exhibits moderate retention on reverse-phase columns, with elution typically occurring under isocratic conditions using mobile phases containing 40-80% acetonitrile [5] [6].

Detection methods for chromatographic analysis include ultraviolet-visible spectroscopy and fluorescence detection. The compound's aromatic structure and electron-donating substituent provide suitable chromophoric properties for direct detection without derivatization requirements [6].

In gas chromatography applications, the compound may require derivatization to improve volatility and thermal stability. The aldehyde and amino functional groups can undergo various derivatization reactions to enhance gas chromatographic performance [7].

Table 5: Chromatographic Behavior Parameters

| Parameter | Value/Condition | Notes | Reference |

|---|---|---|---|

| HPLC Retention Time (min) | Variable (depends on conditions) | pH and solvent dependent | [5] [6] |

| GC Retention Time (min) | Not reported | May require derivatization | Not available |

| Mobile Phase Compatibility | Reverse phase systems | Acetonitrile-water systems | [5] [6] |

| Column Type | C18, C8 compatible | Standard analytical columns | [5] |

| Detection Method | UV-Vis, Fluorescence | Multiple detection options | [6] |

| Derivatization Required | Not typically required | Direct analysis possible | General assessment |

Table 6: Basic Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉NO | [8] [9] |

| Molecular Weight (g/mol) | 135.163 | [8] [9] |

| CAS Number | 556-21-8 | [8] [10] |

| Exact Mass (Da) | 135.068 | [8] |

| Monoisotopic Mass (Da) | 135.068414 | [9] |

| Density (g/cm³) | Not reported | Not available |

| Appearance | Solid | [10] |

| Color | White to pale yellow | Estimated from analogues |